cis-4-Decenoyl-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

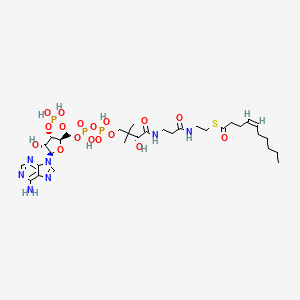

Cis-dec-4-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cis-dec-4-enoic acid. It is a medium-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a cis-4-decenoic acid.

Aplicaciones Científicas De Investigación

Fatty Acid Oxidation Studies

Cis-4-Decenoyl-Coenzyme A is utilized as a substrate in studies investigating acyl-CoA dehydrogenase activities, which are crucial for understanding fatty acid oxidation defects. In a study involving rat skeletal muscle mitochondria, researchers synthesized this compound and used it to measure dehydrogenase activities. The results indicated that this compound effectively serves as a substrate for assessing enzyme function related to fatty acid metabolism, particularly in patients suspected of having metabolic disorders .

Metabolic Pathway Research

This compound is an intermediate in the catabolism of linoleic acid, where it is degraded to octanoyl-CoA by mitochondrial enzymes. Such metabolic pathways are essential for understanding how unsaturated fatty acids are processed in the body. Research has shown that the degradation of this compound can be studied using liver mitochondrial fractions, providing insights into its role in energy metabolism and potential implications for metabolic diseases .

Diagnostic Applications

The measurement of acyl-CoA dehydrogenase activities using this compound is critical for diagnosing defects in fatty acid oxidation. These defects can lead to various metabolic disorders, and the ability to accurately measure enzyme activity can aid in the identification of specific enzymatic deficiencies. The synthesis and characterization of this compound allow for its use in diagnostic assays that evaluate enzyme functionality in clinical settings .

Synthesis and Characterization Techniques

The synthesis of this compound involves using mixed anhydrides of fatty acids and optimizing conditions to achieve high yields (between 75% and 78%). Characterization techniques such as gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound . These techniques are essential not only for research purposes but also for ensuring the reliability of diagnostic assays.

Case Study: Metabolic Disorders

In a clinical investigation, this compound was used to assess patients with suspected fatty acid oxidation disorders. The study demonstrated that patients with specific enzyme deficiencies had altered enzyme activity when tested with this substrate, confirming its utility in metabolic diagnostics .

Research Findings: Enzyme Activity

Another study highlighted the importance of this compound in evaluating enoyl-CoA hydratase activity. This research illustrated how different substrates could yield varying enzymatic activities, emphasizing the role of this compound in understanding enzyme specificity and function within metabolic pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fatty Acid Oxidation Studies | Used as a substrate to measure acyl-CoA dehydrogenase activities in mitochondrial studies. |

| Metabolic Pathway Research | Intermediate in linoleic acid catabolism; aids understanding of unsaturated fatty acid metabolism. |

| Diagnostic Applications | Essential for diagnosing fatty acid oxidation defects through enzyme activity measurement. |

| Synthesis Techniques | High-yield synthesis methods confirmed via analytical techniques like GC/MS and NMR spectroscopy. |

| Case Studies | Clinical investigations demonstrate its utility in diagnosing metabolic disorders related to fatty acids. |

Análisis De Reacciones Químicas

Dehydrogenation to 2-trans-4-cis-Decadienoyl-CoA

cis-4-Decenoyl-CoA undergoes acyl-CoA dehydrogenase (ACAD)-catalyzed dehydrogenation to form 2-trans-4-cis-decadienoyl-CoA. This reaction introduces a double bond at the C2 position, enabling subsequent β-oxidation steps:

cis 4 decenoyl CoAACAD2 trans 4 cis decadienoyl CoA+FADH2

-

Enzyme specificity : General acyl-CoA dehydrogenase (GAD) from bovine liver oxidizes 4-cis-decenoyl-CoA at 100% activity compared to decanoyl-CoA, while long-chain acyl-CoA dehydrogenase (LCAD) shows only 2.7% activity .

-

Product identification : The reaction yields 2-trans-4-cis-decadienoyl-CoA, confirmed via HPLC-UV-MS/MS and 13C NMR .

Reduction by 2,4-Dienoyl-CoA Reductase

2-trans-4-cis-Decadienoyl-CoA is reduced by NADPH-dependent 2,4-dienoyl-CoA reductase to 3-decenoyl-CoA, bypassing β-oxidation bottlenecks for unsaturated fatty acids:

2 trans 4 cis decadienoyl CoAReductase3 decenoyl CoA+NADP+

-

Mitochondrial vs. peroxisomal pathways :

β-Oxidation Cycle Integration

After reduction, 3-decenoyl-CoA re-enters β-oxidation:

3 decenoyl CoAHydratase LyaseShorter chain acyl CoA+Acetyl CoA

-

Substrate flexibility : cis-4-Decenoyl-CoA derivatives are degraded by reconstituted β-oxidation systems in rat mitochondria .

Activity Assays

-

Acyl-CoA dehydrogenase activity : Rat skeletal muscle mitochondria showed measurable activity using cis-4-decenoyl-CoA as a substrate .

Role in Linoleic Acid Catabolism

cis-4-Decenoyl-CoA is a key intermediate in the modified β-oxidation pathway for linoleic acid:

-

Linoleate → 2-trans-4-cis-decadienoyl-CoA (via β-oxidation).

-

Reduction to 3-decenoyl-CoA.

Comparative Enzyme Kinetics

| Enzyme | Substrate | Relative Activity (%) |

|---|---|---|

| General acyl-CoA dehydrogenase (GAD) | cis-4-decenoyl-CoA | 100 |

| Long-chain acyl-CoA dehydrogenase (LCAD) | cis-4-decenoyl-CoA | 2.7 |

Propiedades

Número CAS |

69281-30-7 |

|---|---|

Fórmula molecular |

C31H52N7O17P3S |

Peso molecular |

919.8 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dec-4-enethioate |

InChI |

InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-9,18-20,24-26,30,41-42H,4-7,10-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-/t20-,24-,25-,26+,30-/m1/s1 |

Clave InChI |

QTOYQSMKQWCWOX-SGUJYKCESA-N |

SMILES |

CCCCCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérico |

CCCCC/C=C\CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCCCCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Sinónimos |

4-decenoyl-coenzyme A cis-4-decenoyl-CoA cis-4-decenoyl-coenzyme A coenzyme A, cis-4-decenoyl- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.